9-Methoxyoctadec-5-yne
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Overview
Description
9-Methoxyoctadec-5-yne is an organic compound characterized by the presence of a methoxy group and a triple bond within its long carbon chain
Preparation Methods
The synthesis of 9-Methoxyoctadec-5-yne can be achieved through several routes. One common method involves the alkylation of acetylide anions. For instance, hex-1-yne can be treated with sodium amide (NaNH₂) followed by an alkyl halide to form the desired alkyne . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques .
Chemical Reactions Analysis
9-Methoxyoctadec-5-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Hydrogenation can convert the triple bond into a double or single bond.
Substitution: The methoxy group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium amide for alkylation, hydrogen gas with a suitable catalyst for hydrogenation, and various oxidizing agents for oxidation reactions .
Scientific Research Applications
9-Methoxyoctadec-5-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxyoctadec-5-yne involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the triple bond play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
9-Methoxyoctadec-5-yne can be compared with other similar compounds such as:
9-Octadecynoic acid:
9-Octadecyne: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a methoxy group and a triple bond, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
920753-77-1 |
---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
9-methoxyoctadec-5-yne |
InChI |
InChI=1S/C19H36O/c1-4-6-8-10-12-14-16-18-19(20-3)17-15-13-11-9-7-5-2/h19H,4-10,12,14-18H2,1-3H3 |
InChI Key |
YNUDHIXTFVEJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC#CCCCC)OC |
Origin of Product |
United States |
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